Desethyl sildenafil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNJUPYNXDNXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347623 | |
| Record name | O-Desethyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139755-91-2 | |
| Record name | o-Desethyl sildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desethyl sildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139755-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DESETHYL SILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Biotransformation of Sildenafil Leading to O Desethyl Sildenafil
Primary Metabolic Routes of Sildenafil (B151) in Mammalian Species
In mammalian species, including humans, sildenafil undergoes metabolism through five principal pathways. nih.govnih.govresearchgate.nettandfonline.com These routes involve modifications to different parts of the sildenafil molecule, primarily the piperazine (B1678402) ring and the pyrazole (B372694) group, leading to a range of metabolites. bohrium.comnih.gov Additional metabolites can also be formed through combinations of these primary pathways. nih.govnih.gov
The most significant metabolic pathway for sildenafil is the N-demethylation of the piperazine ring. nih.govnih.gov This reaction results in the formation of N-desmethyl sildenafil, also known as UK-103,320, which is the major circulating metabolite in humans. nih.gov The plasma concentrations of this metabolite are approximately 40% of those observed for the parent compound, sildenafil. nih.govnih.gov N-desmethyl sildenafil retains a similar phosphodiesterase type 5 (PDE5) selectivity profile to sildenafil but has about 50% of its in vitro potency. nih.govnih.gov
This biotransformation is primarily catalyzed by the cytochrome P450 isoenzymes CYP3A4 and, to a lesser extent, CYP2C9. frontiersin.orgnih.govnih.gov Studies using human liver microsomes have shown that CYP3A4 is responsible for about 79% of the intrinsic clearance of sildenafil, with CYP2C9 contributing around 20%. researchgate.net
| Enzyme | Relative Contribution | Kinetic Parameter (Km) | Notes |
|---|---|---|---|
| CYP3A4 | ~75-79% researchgate.netnih.gov | 221 µM nih.govnih.gov | Considered the low-affinity, high-capacity enzyme. researchgate.net |
| CYP2C9 | ~20% researchgate.net | 27 µM nih.govnih.gov | Considered the high-affinity, low-capacity enzyme. nih.gov |
| CYP2C19 | < 2% researchgate.net | N/A | Minor contributor. researchgate.net |
| CYP2D6 | < 2% researchgate.net | N/A | Minor contributor. researchgate.net |
Another identified metabolic route is the N-demethylation of the pyrazole moiety of the sildenafil molecule. bohrium.comnih.govnih.govresearchgate.net This pathway involves the removal of the methyl group from the nitrogen atom within the pyrazole ring system. medchemexpress.comscbt.com This transformation is considered one of the five principal metabolic pathways for sildenafil across various species. nih.govtandfonline.com
This metabolic process involves the removal of a two-carbon segment from the piperazine ring, a reaction known as N,N'-deethylation. bohrium.comnih.govnih.govresearchgate.net In humans, the resulting piperazine N,N'-desethyl metabolite has been detected in plasma. nih.govnih.gov Following oral administration, the area under the curve (AUC) for this metabolite was found to be approximately 27% of that of the parent sildenafil compound. nih.govnih.gov
Oxidation of the piperazine ring is another key pathway in the biotransformation of sildenafil. bohrium.comnih.govnih.govresearchgate.net This reaction can lead to the formation of metabolites such as sildenafil N-oxide. cbijournal.com Electrochemical studies have confirmed that the piperazine ring of the sildenafil molecule is susceptible to oxidation. researchgate.net
Aliphatic hydroxylation represents a further metabolic route for sildenafil. bohrium.comnih.govnih.govresearchgate.net This process involves the addition of a hydroxyl group to an aliphatic part of the molecule. In healthy individuals, sildenafil is excreted in urine partly as a hydroxylated metabolite. nih.gov
| Metabolic Pathway | Resulting Metabolite | Significance in Humans |
|---|---|---|
| Piperazine N-demethylation | N-desmethyl sildenafil (UK-103,320) | Major circulating metabolite; AUC ~40% of sildenafil. nih.govnih.gov |
| N,N'-deethylation | Piperazine N,N'-desethyl metabolite | Detected in plasma; AUC ~27% of sildenafil. nih.govnih.gov |
| Pyrazole N-demethylation | Pyrazole N-desmethyl sildenafil | Identified as a principal pathway. nih.govresearchgate.net |
| Oxidation of the piperazine ring | Sildenafil N-oxide | Identified as a principal pathway. nih.govcbijournal.com |
| Aliphatic hydroxylation | Hydroxylated metabolites | Excreted in urine. nih.gov |
Specific Formation of O-Desethyl Sildenafil as a Sildenafil Metabolite
O-Desethyl sildenafil is a known metabolite of sildenafil. glpbio.comcaymanchem.com Its formation involves the O-deethylation of the ethoxy group attached to the phenyl ring of the sildenafil molecule. nih.gov This metabolic reaction results in the substitution of the ethyl group with a hydrogen atom, yielding a hydroxyl group. caymanchem.com While O-deethylation has been noted as a minor biotransformation pathway for sildenafil analogues, it contributes to the diverse metabolic profile of sildenafil. nih.gov
| Property | Value | Source |
|---|---|---|
| Formal Name | 1,6-dihydro-5-[2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one | caymanchem.com |
| CAS Number | 139755-91-2 | glpbio.comcaymanchem.com |
| Molecular Formula | C20H26N6O4S | glpbio.comcaymanchem.comchemspider.com |
| Formula Weight | 446.5 g/mol | glpbio.comcaymanchem.com |
Enzymatic Mechanisms Involved in the Biotransformation to O-Desethyl Sildenafil (e.g., Cytochrome P450 Isoenzymes)
The biotransformation of sildenafil is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.
Comparative Metabolic Pathways Across Species (e.g., Human, Rat, Dog)
Studies on the metabolism of sildenafil have been conducted in various species, including humans, rats, and dogs. The five principal metabolic pathways identified are consistent across these species: piperazine N-demethylation, pyrazole N-demethylation, loss of a two-carbon fragment from the piperazine ring (N,N'-deethylation), oxidation of the piperazine ring, and aliphatic hydroxylation. nih.govbohrium.com
While these major pathways are common, species-specific differences in the rate and extent of metabolism have been observed. For instance, the rate of sildenafil metabolism can differ between male and female rats. bohrium.com However, specific comparative data on the formation and prevalence of o-desethyl sildenafil in humans, rats, and dogs is not well-documented in the available research. The primary focus of comparative studies has been on the major metabolites.
Below is a summary of the key enzymes involved in the primary metabolic pathway of sildenafil.
| Enzyme Family | Specific Enzyme | Role in Sildenafil Metabolism |
| Cytochrome P450 | CYP3A4 | Major enzyme responsible for N-demethylation |
| Cytochrome P450 | CYP2C9 | Minor role in N-demethylation |
Pharmacokinetic Characterization of O Desethyl Sildenafil in Research Models
Absorption and Distribution Studies of O-Desethyl Sildenafil (B151)
The formation of o-desethyl sildenafil occurs rapidly following the administration of sildenafil, indicating swift first-pass and systemic metabolism of the parent drug. nih.gov Studies have shown that maximum plasma concentrations of this metabolite are typically observed within approximately one hour of oral dosing in a fasted state, confirming the rapid biotransformation of sildenafil. nih.gov
The systemic exposure of o-desethyl sildenafil is a significant component of the total active drug concentration in the body. Plasma concentrations of the metabolite are approximately 40% of those observed for the parent compound, sildenafil. fda.govnih.gov In human studies, the area under the plasma concentration-time curve (AUC) for o-desethyl sildenafil was found to be about 55% of that of the parent compound after oral administration. tandfonline.com
Detailed pharmacokinetic studies in healthy human subjects have provided specific parameters for o-desethyl sildenafil. One crossover study reported the following values for the metabolite after administration of a sildenafil reference (R) and test (T) formulation.
| Parameter | Reference Formulation (Mean ± SD) | Test Formulation (Mean ± SD) |
|---|---|---|
| t½ (h) | 3.74 (±1.47) | 3.99 (±1.59) |
| Tmax (h) | 1.25 (±0.58) | 1.35 (±0.94) |
| Cmax (ng/mL) | 61.76 (±29.93) | 69.00 (±29.31) |
| AUC0-t (ng·hr/mL) | 304.06 (±179.34) | 280.66 (±175.71) |
Another study in a healthy Chinese population provided similar pharmacokinetic parameters for N-desmethyl sildenafil, reporting a Tmax of approximately 1 hour and a half-life (t½) of 3.7 hours. proquest.com The relative bioavailability of the metabolite was found to be 99.20 ± 3.39%. proquest.com
Following administration of radiolabelled sildenafil, radioactivity, representing both the parent drug and its metabolites, is distributed into the tissues. fda.gov The mean steady-state volume of distribution (Vss) for sildenafil is 105 L, which suggests significant tissue distribution. fda.gov Studies using whole-body autoradiography in rat models showed that within minutes of intravenous administration, radioactivity was present in all tissues. Over time, concentrations decreased, but by 24 hours post-dose, residual radioactivity was primarily observed in the retina, substantia nigra, and pigmented skin. This suggests that sildenafil and/or its metabolites, including o-desethyl sildenafil, may have an affinity for melanin-containing tissues.
O-desethyl sildenafil, along with its parent compound, is highly bound to plasma proteins. fda.gov Both sildenafil and its major circulating N-desmethyl metabolite are approximately 96% bound to plasma proteins. fda.govrxreasoner.com This binding is independent of the total drug concentration. fda.govnih.gov
Elimination and Excretion Pathways of O-Desethyl Sildenafil
The clearance of sildenafil and its metabolites is primarily through hepatic metabolism. medex.com.bd Metabolism is the main mechanism for the clearance of the parent drug, as no unchanged sildenafil is detected in either urine or feces. nih.govnih.gov The resulting metabolites are then eliminated from the body.
A minor portion of sildenafil metabolites is excreted through the kidneys. Studies have consistently shown that approximately 13% of an administered oral dose of sildenafil is excreted as metabolites in the urine. fda.govdroracle.ai
The primary route of elimination for sildenafil metabolites is through the feces. medex.com.bddroracle.ai Research indicates that approximately 80% of an orally administered dose of sildenafil is excreted as metabolites in the feces. fda.govdroracle.ai Following administration of radiolabelled sildenafil, the majority of the radioactivity is recovered in the feces in all species studied, including humans. tandfonline.com This points to biliary excretion as the principal pathway for the elimination of metabolites like o-desethyl sildenafil. nih.govnih.gov
Half-life Determination of N-desmethyl sildenafil in Biological Matrices
Studies in healthy volunteers have provided specific data on the elimination half-life of this metabolite. For instance, in one study involving 12 healthy male volunteers, the mean half-life (t½) of N-desmethyl sildenafil was determined to be between 3.74 (±1.47) and 3.99 (±1.59) hours. Another study reported a half-life of approximately 4 hours for the N-desmethyl metabolite. nih.gov
Factors such as age can influence the half-life of N-desmethyl sildenafil. In elderly male subjects (65 years and older), the half-life was observed to be approximately 2 hours longer than in younger male subjects (19-45 years). nih.gov
Table 1: Elimination Half-life of N-desmethyl sildenafil in Healthy Volunteers
| Study Population | Mean Half-life (t½) in hours | Standard Deviation (SD) |
|---|---|---|
| Healthy Male Volunteers (Reference) | 3.74 | ±1.47 |
This table presents data from a study on the pharmacokinetics of sildenafil and its N-desmethyl metabolite in healthy human volunteers.
Influence of Physiopathological Conditions on N-desmethyl sildenafil Pharmacokinetics (e.g., Hepatic or Renal Impairment)
Physiopathological conditions, particularly hepatic and renal impairment, can significantly alter the pharmacokinetic profile of N-desmethyl sildenafil, leading to increased systemic exposure.
Hepatic Impairment:
In individuals with liver cirrhosis, the clearance of sildenafil is reduced, which in turn leads to a substantial increase in the plasma concentrations of N-desmethyl sildenafil. nih.gov Studies have shown that in patients with mild to moderate hepatic cirrhosis (Child-Pugh A and B), the systemic exposure (AUC) to N-desmethyl sildenafil was approximately twice that observed in subjects with normal hepatic function. nih.gov Specifically, the AUC and Cmax values for the N-desmethyl metabolite were significantly increased by 154% and 87%, respectively, in cirrhotic patients compared to healthy volunteers. mpa.se
Table 2: Pharmacokinetic Parameters of N-desmethyl sildenafil in Hepatic Impairment
| Parameter | Normal Hepatic Function (n=12) | Hepatic Impairment (Child-Pugh A & B) (n=12) |
|---|---|---|
| Cmax (ng/mL) | 45 ± 21 | 79 ± 44 |
| AUC (ng·h/mL) | 226 ± 88 | 592 ± 220 |
Data presented as geometric mean ± SD for Cmax and AUC, and harmonic mean for t½. Sourced from a study investigating the effects of hepatic impairment on sildenafil pharmacokinetics. nih.gov
Renal Impairment:
Renal impairment also affects the pharmacokinetics of N-desmethyl sildenafil. In individuals with severe renal impairment (creatinine clearance < 30 mL/min), the clearance of sildenafil is reduced, resulting in significant increases in the plasma levels of its N-desmethyl metabolite. mpa.se Compared to subjects with normal renal function, those with severe renal impairment showed a 200% increase in AUC and a 79% increase in Cmax for N-desmethyl sildenafil. mpa.se Even in cases of mild to moderate renal impairment (creatinine clearance 30-80 ml/min), while the pharmacokinetics of sildenafil itself are not significantly altered, there can be an impact on the metabolite's parameters. mpa.se
Table 3: Pharmacokinetic Parameters of N-desmethyl sildenafil in Renal Impairment
| Parameter | Normal Renal Function (CLcr >80 mL/min) (n=8) | Mild Impairment (CLcr 50–80 mL/min) (n=7) | Moderate Impairment (CLcr 30–49 mL/min) (n=4) | Severe Impairment (CLcr <30 mL/min) (n=5) |
|---|---|---|---|---|
| Cmax (ng/mL) | 47 ± 15 | 60 ± 32 | 68 ± 16 | 100 ± 31 |
| AUC (ng·h/mL) | 231 ± 66 | 338 ± 174 | 382 ± 103 | 688 ± 195 |
CLcr = Creatinine Clearance. Data presented as geometric mean ± SD for Cmax and AUC, and harmonic mean for t½. Sourced from a study on the effects of renal impairment on sildenafil pharmacokinetics. nih.gov
Pharmacodynamic Activity and Molecular Interactions of O Desethyl Sildenafil
Investigation of the Phosphodiesterase Inhibition Profile of O-Desethyl Sildenafil (B151)
The primary mechanism of action for both sildenafil and its metabolite, o-desethyl sildenafil, is the inhibition of phosphodiesterase enzymes, particularly PDE5. This inhibition leads to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.
Selectivity and Potency against PDE5 and Other PDE Isoforms
Research has established that o-desethyl sildenafil exhibits a phosphodiesterase selectivity profile that is similar to its parent compound, sildenafil. Its primary target is PDE5, the enzyme predominantly responsible for the degradation of cGMP in the corpus cavernosum of the penis and the pulmonary vasculature.
In terms of potency, in vitro studies have demonstrated that o-desethyl sildenafil is a potent inhibitor of PDE5, with its potency being approximately 50% that of sildenafil. rxreasoner.com While specific IC50 values for o-desethyl sildenafil against a wide range of PDE isoforms are not extensively documented in publicly available literature, its selectivity is known to mirror that of sildenafil, which shows significantly higher affinity for PDE5 compared to other PDE isoforms such as PDE1, PDE2, PDE3, PDE4, and PDE7 through PDE11. rxreasoner.com Sildenafil has a notable, albeit lower, inhibitory effect on PDE6, an enzyme found in the retina, which is about 10-fold less than its effect on PDE5. rxreasoner.com Given the similar selectivity profile, it is inferred that o-desethyl sildenafil also demonstrates this pattern of inhibition.
Comparative Pharmacological Activity with Sildenafil and Other PDE5 Inhibitors
The pharmacological activity of o-desethyl sildenafil is intrinsically linked to that of sildenafil. Due to its plasma concentrations, which are approximately 40% of those of sildenafil, o-desethyl sildenafil is estimated to be responsible for about 20% of the total pharmacological effects of sildenafil in the context of erectile dysfunction. amegroups.org In the treatment of pulmonary arterial hypertension, its contribution is estimated to be higher, at around 36%, due to different dosing regimens. rxreasoner.com
Table 1: Comparative Potency of O-Desethyl Sildenafil and Sildenafil
| Compound | Target Enzyme | In Vitro Potency | Contribution to Overall Pharmacological Effect of Sildenafil |
| O-Desethyl Sildenafil | PDE5 | ~50% of Sildenafil rxreasoner.com | ~20% (Erectile Dysfunction) amegroups.org, ~36% (Pulmonary Arterial Hypertension) rxreasoner.com |
| Sildenafil | PDE5 | 100% (Reference) | ~80% (Erectile Dysfunction) amegroups.org, ~64% (Pulmonary Arterial Hypertension) rxreasoner.com |
Cellular and Molecular Mechanisms of Action of O-Desethyl Sildenafil
The cellular and molecular actions of o-desethyl sildenafil are a direct consequence of its PDE5 inhibitory activity, leading to the modulation of the cGMP signaling pathway and subsequent physiological responses.
Impact on cGMP Pathway Modulation
By inhibiting PDE5, o-desethyl sildenafil prevents the degradation of cGMP. rxreasoner.com This leads to an accumulation of cGMP in cells, thereby amplifying the effects of nitric oxide (NO). The NO-sGC-cGMP pathway is fundamental to smooth muscle relaxation. Nitric oxide, released in response to sexual stimulation or other stimuli, activates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels, sustained by the action of o-desethyl sildenafil, lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events results in a decrease in intracellular calcium concentrations, leading to smooth muscle relaxation.
Potential for O-Desethyl Sildenafil to Contribute to Therapeutic or Off-Target Effects
The therapeutic efficacy of sildenafil in treating erectile dysfunction and pulmonary arterial hypertension is therefore partly attributable to the PDE5-inhibiting action of o-desethyl sildenafil.
Analytical Methodologies for the Detection and Quantitation of O Desethyl Sildenafil in Research
Chromatographic Techniques for O-Desethyl Sildenafil (B151) Analysis
Chromatography is the cornerstone for separating o-desethyl sildenafil from its parent compound and other related impurities. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is qualitative identification or precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of sildenafil and its related compounds, including o-desethyl sildenafil. nih.gov When coupled with Ultraviolet (UV) or Photodiode Array (DAD) detectors, HPLC provides a reliable method for separating and quantifying these substances in bulk drug materials and pharmaceutical formulations. nih.govekb.eg
Method development typically involves a reversed-phase approach, utilizing a C18 column to separate compounds based on their hydrophobicity. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724). nih.govresearchgate.net The specific ratio of these components can be adjusted to optimize the separation of sildenafil from its impurities. pharmainfo.in Detection is commonly performed at wavelengths where sildenafil and its analogues exhibit strong absorbance, such as 230 nm, 240 nm, or 290 nm. nih.govekb.egijprajournal.com The specificity of these methods allows for the clear resolution of sildenafil from potential impurities, ensuring accurate quantification. nih.gov
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|
| microBondapak C18 (10 µm) | Ammonium acetate (0.2 M, pH 7.0) : Acetonitrile (1:1, v/v) | 1.0 mL/min | 240 nm | nih.gov |
| Reversed-phase C18 | Acetonitrile : 0.05 M Potassium dihydrogen orthophosphate (70:30, v/v) | 1.0 mL/min | 230 nm | nih.gov |
| ODS HYPERSIL C18 (5 µm) | Methanol : 0.05M KH2PO4 buffer (pH 3.5) (70:30, v/v) with 0.3% Triethylamine | 1.0 mL/min | 290 nm | ekb.eg |
| Waters C18 (10 µm) | Water : Acetonitrile (40:60, v/v) with 50 mM Triethylamine | 1.0 mL/min | 245 nm | pharmainfo.in |
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Method Development and Validation
For highly sensitive and selective detection, particularly in complex biological matrices such as plasma or urine, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov These techniques combine the superior separation capabilities of LC with the precise mass identification of MS, allowing for the confident identification and quantification of compounds at very low concentrations. faa.gov
LC-MS/MS methods are frequently developed for the simultaneous quantification of sildenafil and its primary metabolite, N-desmethyl sildenafil, and the same principles are applied for other metabolites like o-desethyl sildenafil. nih.govwindows.net Analysis is often performed using electrospray ionization (ESI) in the positive ion mode. rsc.org Quantification is achieved through multiple reaction monitoring (MRM), which involves tracking specific precursor-to-product ion transitions, providing exceptional selectivity. nih.govrsc.org For instance, the transition for sildenafil is often monitored at m/z 475.4 → 283.3, while its main metabolite N-desmethyl sildenafil is monitored at m/z 461.4 → 283.2. nih.govnih.gov A similar targeted approach would be developed for o-desethyl sildenafil based on its unique mass fragmentation pattern.
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | Kinetex 2.6 µm Biphenyl | windows.net |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile | nih.govwindows.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) | rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
| Sildenafil MRM Transition (m/z) | 475.2 → 283.4 | rsc.org |
| N-desmethyl sildenafil MRM Transition (m/z) | 461.3 → 283.4 | rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) serves as another powerful tool for the identification of sildenafil and its analogues, particularly in the analysis of counterfeit dietary supplements and herbal products. ekb.egnih.gov This technique offers high chromatographic resolution and definitive mass spectral identification. One advantage is that GC-MS methods can be developed that require no prior sample clean-up, making the assay rapid and cost-effective. nih.gov
For compounds like sildenafil and its metabolites, which may have limited volatility, a derivatization step to create more volatile trimethylsilyl (B98337) derivatives may be employed before analysis. unifi.it The identification of o-desethyl sildenafil would be based on its specific retention time and the characteristic fragmentation pattern of its molecular ion in the mass spectrum. nih.gov
Sample Preparation Techniques for O-Desethyl Sildenafil in Biological Matrices (e.g., SPE)
Analyzing o-desethyl sildenafil in biological matrices such as plasma, blood, or urine requires an effective sample preparation step to remove interfering substances like proteins and salts. faa.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govscielo.br
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.gov
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. This technique provides a cleaner sample compared to protein precipitation. rsc.org
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample clean-up and concentration. faa.gov It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then washed to remove impurities and finally eluted with a small volume of solvent. This technique yields high analyte recovery and minimizes matrix effects, making it ideal for sensitive LC-MS/MS analysis. faa.gov
Validation Parameters for O-Desethyl Sildenafil Analytical Methods (e.g., Sensitivity, Linearity, Accuracy, Precision)
To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated according to guidelines from bodies like the International Conference on Harmonisation (ICH). pharmainfo.in Key validation parameters for methods analyzing o-desethyl sildenafil include:
Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. researchgate.netimpactfactor.org For LC-MS/MS methods, LOQs can be in the low ng/mL range (e.g., 0.5-1.0 ng/mL). rsc.orgresearchgate.net
Linearity: The method must demonstrate a linear relationship between the analyte concentration and the instrumental response over a specified range. This is typically confirmed by a high correlation coefficient (r²) value, often greater than 0.99. researchgate.netresearchgate.net
Accuracy: Accuracy reflects how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within 85-115%. nih.govresearchgate.net
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Intra-day and inter-day precision are evaluated, with RSD values typically required to be less than 15%. nih.govrsc.org
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linearity Range (Sildenafil) | 1.0 - 1000.0 ng/mL | rsc.org |
| Linearity Range (N-desmethyl sildenafil) | 0.5 - 500.0 ng/mL | rsc.org |
| Correlation Coefficient (r²) | ≥ 0.998 | rsc.org |
| Accuracy (% Recovery) | 95.0% - 98.3% | researchgate.net |
| Precision (Inter-day RSD) | < 6.5% | nih.gov |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | researchgate.net |
Application of Deuterated O-Desethyl Sildenafil in Metabolic Pathway Tracing and Quantitation
Stable isotope-labeled internal standards are essential for achieving the highest level of accuracy and precision in quantitative mass spectrometry. The use of a deuterated form of o-desethyl sildenafil, such as Desethyl Sildenafil-d3, would be the gold standard for its quantification. pharmaffiliates.com
In LC-MS/MS analysis, a known amount of the deuterated internal standard is added to each sample before preparation. rsc.org Because the deuterated standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same extraction losses and ionization suppression or enhancement (matrix effects). researchgate.net By measuring the ratio of the response of the native analyte to its deuterated internal standard, these variations can be precisely corrected for, leading to highly accurate and reliable quantification. rsc.org This approach is standard practice in pharmacokinetic studies where sildenafil-d8 (B126156) and N-desmethyl sildenafil-d8 are used to accurately quantify the parent drug and its primary metabolite. rsc.orgresearchgate.net
Toxicological Considerations and Safety Research of O Desethyl Sildenafil
In Vitro Toxicity Assessments of O-Desethyl Sildenafil (B151) (e.g., Cytotoxicity, Genotoxicity)
In Vivo Toxicokinetic Studies of O-Desethyl Sildenafil
O-Desethyl sildenafil is formed as part of the metabolic breakdown of sildenafil. The primary metabolic pathway for sildenafil is N-demethylation, but other pathways, including the formation of desethyl metabolites, also occur. nih.gov
| Metabolite | Parameter | Value (Relative to Sildenafil) |
|---|---|---|
| o-Desethyl sildenafil (piperazine N,N'-desethyl metabolite) | AUC (Area Under the Curve) | 27% |
Identification of Potential Adverse Effects and Mechanisms (e.g., Ocular Effects, Cardiovascular)
The adverse effect profile of sildenafil has been well-documented, with known potential effects on the cardiovascular and visual systems. nih.govsemanticscholar.org These effects are primarily attributed to the pharmacological action of sildenafil as a PDE5 inhibitor. nih.gov
However, the scientific literature does not specifically delineate the contribution of the o-Desethyl sildenafil metabolite to these observed adverse effects. The mechanisms of sildenafil-related side effects, such as transient visual disturbances or hypotensive effects, are linked to the inhibition of phosphodiesterase enzymes (PDE5 and PDE6). semanticscholar.org Whether o-Desethyl sildenafil possesses significant inhibitory activity against these enzymes or contributes to the adverse effect profile of the parent drug has not been established in dedicated studies. Therefore, potential adverse effects and mechanisms specifically associated with o-Desethyl sildenafil remain uncharacterized.
Drug-Drug Interactions Involving O-Desethyl Sildenafil
Drug-drug interactions involving sildenafil are a key consideration in its clinical use, particularly with respect to its metabolism and its cardiovascular effects.
The metabolism of sildenafil is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major route and CYP2C9 playing a minor role. nih.gov Consequently, potent inhibitors or inducers of these enzymes can significantly alter the plasma concentrations of sildenafil. nih.govresearchgate.net
While this metabolic pathway is the source of o-Desethyl sildenafil, studies specifically investigating how CYP inhibitors or inducers affect the formation and clearance of o-Desethyl sildenafil are lacking. Furthermore, there is no available research to indicate whether o-Desethyl sildenafil itself acts as an inhibitor or inducer of CYP enzymes, and therefore its potential to interact with other medications is unknown.
A significant and well-established drug interaction exists between sildenafil and organic nitrates, which can lead to profound hypotension. mdedge.com This is a pharmacodynamic interaction related to the enhancement of the vasodilatory effects of nitric oxide. nih.gov Sildenafil has also been studied in conjunction with other cardiovascular medications, such as antihypertensives, with cautions noted regarding potential additive hypotensive effects.
There is no specific research available that has investigated the potential for o-Desethyl sildenafil to interact with cardiovascular medications. Its pharmacodynamic properties and its potential to influence vascular tone, either alone or in combination with other drugs, have not been studied.
Forensic and Environmental Research Applications of O Desethyl Sildenafil
Forensic Toxicology of O-Desethyl Sildenafil (B151)
O-desethyl sildenafil, a metabolite of the phosphodiesterase 5 (PDE5) inhibitor sildenafil, serves as a crucial analyte in forensic toxicology. glpbio.comcaymanchem.com Its detection can provide key evidence regarding the ingestion of sildenafil, which is significant in cases of sudden death, poisonings, and the analysis of counterfeit pharmaceuticals.
Detection in Post-Mortem Samples and its Significance
The identification of sildenafil and its metabolites in post-mortem specimens is a vital aspect of forensic investigation, particularly in cases where death may be linked to cardiovascular events. sid.ir Analytical methods, such as liquid chromatography-mass spectrometry (LC/MS) and LC/MS/MS, have been developed for the detection and identification of sildenafil and its metabolites, including what is likely o-desethyl sildenafil, in various post-mortem samples like urine and tissues, even in highly putrefied corpses. nih.gov
The presence of these metabolites in post-mortem samples confirms the ingestion of sildenafil prior to death. nih.gov This is significant because the administration of sildenafil can be contraindicated in individuals with severe pre-existing cardiac conditions, such as coronary artery sclerosis and previous myocardial infarctions. sid.irnih.gov While the detection of sildenafil and its metabolites does not definitively prove a causal link to fatal cardiac failure, it provides crucial context for the cause of death, especially when pre-existing conditions are present. nih.gov Studies have documented the post-mortem distribution of sildenafil in various body fluids and tissues, indicating its stability in biological specimens even after chemical fixation. researchgate.net
Table 1: Reported Sildenafil Concentrations in Post-Mortem Samples
| Sample Type | Concentration |
|---|---|
| Blood | 0.04 mg/L |
| Bile | 0.99 mg/L |
| Gastric Contents | 6.84 mg/L |
| Urine | 9.60 mg/L |
| Brain | 6.43 mg/kg |
| Heart | 6.10 mg/kg |
| Kidney | 4.28 mg/kg |
| Liver | 5.46 mg/kg |
Source: Adapted from research on sildenafil distribution in a post-mortem case. researchgate.net
Differentiation from Counterfeit Sildenafil Analogs in Forensic Analysis
The proliferation of counterfeit and unapproved erectile dysfunction medications presents a significant challenge for forensic toxicology. shimadzu-webapp.eu These illicit products often contain undeclared sildenafil analogs, which may have similar structures to sildenafil and its metabolites but lack safety and toxicity data. shimadzu-webapp.eu Forensic laboratories must be able to distinguish between metabolites like o-desethyl sildenafil, which indicate the use of legitimate or illicit sildenafil, and structurally similar but distinct designer analogs found in counterfeit products. shimadzu-webapp.eu
Several unapproved sildenafil analogs, such as desmethyl carbodenafil (B589546) and hydroxyhomosildenafil, have been identified in herbal supplements marketed for sexual enhancement. nih.govjfda-online.comnih.gov The forensic analysis and identification of these compounds rely on sophisticated analytical techniques, including gas chromatography-mass spectrometry (GC-MS), LC-MS/MS, and nuclear magnetic resonance (NMR) spectroscopy. nih.govjfda-online.com These methods allow for the precise structural elucidation of unknown compounds, enabling their differentiation from known metabolites. The danger of these analogs lies in their unpredictable pharmacological action and the potential for fatal intoxications. shimadzu-webapp.eunih.gov
Environmental Monitoring and Fate of O-Desethyl Sildenafil
The widespread use of sildenafil has led to the emergence of its metabolites, including o-desethyl sildenafil, as environmental contaminants. Monitoring their presence and understanding their behavior in environmental systems is crucial for assessing their potential ecological impact.
Biotransformation and Photodegradation in Environmental Systems
Once in the aquatic environment, o-desethyl sildenafil and related compounds are subject to various transformation processes. The photodegradation of sildenafil and its metabolite N-demethylsildenafil under simulated sunlight has been studied, revealing that the piperazine (B1678402) ring is susceptible to breakdown. nih.gov This process leads to the formation of a series of transformation products, with sulfonic acid identified as a key intermediate. nih.gov
While specific studies on the biotransformation of o-desethyl sildenafil are limited, research on sildenafil indicates that it can be recalcitrant and accumulate in the surface layer of agricultural soils irrigated with treated wastewater. mdpi.com Some transformation products resulting from photodegradation may be notably persistent, posing a potential long-term impact on the aquatic environment. mdpi.com Further research is needed to fully characterize the environmental fate, transformation pathways, and potential toxicity of o-desethyl sildenafil and its degradation by-products.
Future Research Directions and Unanswered Questions
Further Elucidation of O-Desethyl Sildenafil's Specific Pharmacological Activity
However, comparable data for o-desethyl sildenafil (B151) is conspicuously absent. Future research should prioritize in vitro studies to determine its inhibitory activity (IC50 values) against a comprehensive panel of PDE isoenzymes (PDE1-11). Such studies are critical to understanding its potential contribution to both the therapeutic effects and the side-effect profile of sildenafil.
Key unanswered questions for future investigation include:
What is the binding affinity and inhibitory potency of o-desethyl sildenafil at the PDE5 enzyme active site compared to sildenafil and N-desmethyl sildenafil?
How selective is o-desethyl sildenafil for PDE5 versus other PDE isoforms, such as PDE6 (found in the retina) and PDE11? Cross-reactivity with these isoforms is linked to some of the side effects of PDE5 inhibitors.
Answering these questions will provide a more complete picture of sildenafil's pharmacodynamics and the role its various metabolites play.
Long-term Toxicological Impact Studies of O-Desethyl Sildenafil
The toxicological profile of o-desethyl sildenafil is largely undefined, particularly concerning long-term exposure. While extensive toxicological testing, including long-term carcinogenicity and genotoxicity studies, has been conducted on the parent drug, sildenafil, this data does not necessarily extend to its metabolites nih.gov. Sildenafil has been shown to lack genotoxicity and cytotoxicity in preclinical models vedomostincesmp.ru. However, metabolites can sometimes exhibit unique toxicological properties.
Currently, the available safety information for o-desethyl sildenafil is limited to aggregated GHS hazard statements from chemical suppliers, which include warnings for acute toxicity (harmful if swallowed), skin irritation, and serious eye irritation bts.gov. These are general classifications and not a substitute for comprehensive toxicological evaluation.
A critical area for future research is the initiation of dedicated toxicological studies on isolated o-desethyl sildenafil. These should include:
Chronic Toxicity Studies: Long-term (e.g., 6-12 months) studies in animal models to assess for any target organ toxicity resulting from sustained exposure.
Genotoxicity Assays: A battery of in vitro and in vivo tests to determine if the compound has any potential to cause genetic mutations or chromosomal damage.
Reproductive and Developmental Toxicity Studies: Investigations to assess any potential impact on fertility, embryonic development, and reproductive health.
Hepatotoxicity Assessment: Given that sildenafil is metabolized in the liver, specific studies are needed to determine if o-desethyl sildenafil contributes to rare instances of liver toxicity reported with the parent drug pharmaffiliates.compharmaffiliates.com.
Without these studies, a comprehensive risk assessment for sildenafil and its metabolites remains incomplete.
Development of Novel Analytical Techniques for O-Desethyl Sildenafil
Current analytical methodologies, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), are highly effective for the quantification of sildenafil and its major metabolite, N-desmethyl sildenafil, in biological matrices vedomostincesmp.rursc.orgnih.gov. These methods are sensitive and specific, enabling detailed pharmacokinetic studies . One study identified a metabolite in human urine referred to as "N-N-desethylsildenafil," which may be o-desethyl sildenafil, using LTQ-Orbitrap mass spectrometry researchgate.net.
While these techniques can likely detect o-desethyl sildenafil, future research could focus on developing novel analytical approaches with specific advantages. As o-desethyl sildenafil is also considered a process-related impurity in the synthesis of sildenafil citrate, robust analytical methods are crucial for quality control in pharmaceutical manufacturing rjpbcs.comasianpubs.org.
Future research directions in this area could include:
Development of Certified Reference Materials: Establishing a certified reference standard for o-desethyl sildenafil is essential for accurate quantification and validation of analytical methods across different laboratories pharmaffiliates.com.
High-Sensitivity Methods: Creating ultra-sensitive assays capable of detecting and quantifying baseline levels of o-desethyl sildenafil in various populations. This would help determine typical exposure levels and assess any potential for accumulation.
Portable or Point-of-Care Sensors: Exploring the development of electrochemical sensors or other rapid detection technologies. While currently focused on detecting sildenafil as an adulterant in herbal products, this technology could potentially be adapted for metabolite monitoring if a clinical need is identified researchgate.net.
These advancements would support more rigorous pharmacokinetic, toxicological, and quality control assessments.
Role of O-Desethyl Sildenafil in Polypharmacy and Complex Drug Regimens
Sildenafil is primarily metabolized by the cytochrome P450 (CYP) isoenzymes, particularly CYP3A4 (major route) and CYP2C9 (minor route) lgcstandards.com. Co-administration of sildenafil with potent inhibitors of these enzymes can significantly increase its plasma concentrations, leading to a higher risk of adverse effects asianpubs.org.
The metabolic pathway for o-desethyl sildenafil and its potential to interact with the CYP system are unknown. This represents a significant gap in understanding its role in polypharmacy. If o-desethyl sildenafil is also metabolized by CYP enzymes, it could compete with other drugs, leading to unforeseen drug-drug interactions. Conversely, if it inhibits or induces CYP enzymes, it could alter the metabolism of co-administered medications.
Future research is imperative to characterize these interactions:
Metabolic Pathway Identification: Determining the specific CYP isoforms responsible for the formation and subsequent clearance of o-desethyl sildenafil.
In Vitro Enzyme Inhibition/Induction Studies: Assessing whether o-desethyl sildenafil can inhibit or induce key drug-metabolizing enzymes.
Pharmacokinetic Interaction Studies: Investigating how the presence of other common medications affects the plasma concentrations of o-desethyl sildenafil, and vice versa.
Clarifying the role of o-desethyl sildenafil in complex drug regimens is essential for ensuring patient safety, especially in elderly populations or individuals with multiple comorbidities who are more likely to be on complex medication schedules.
Q & A
Q. How can machine learning model interatomic potentials for o-Desethyl sildenafil to improve bioavailability predictions?
- Methodology : Train neural networks on quantum mechanical datasets (e.g., bond dissociation energies, solvation free energies). Use the resulting potentials in molecular dynamics simulations to study dissolution kinetics and membrane permeability. Cross-validate predictions with experimental pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
